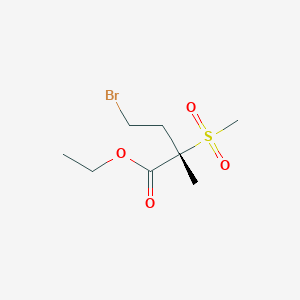

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex substitution pattern and stereochemical properties. The compound bears the Chemical Abstracts Service registry number 1312478-49-1, distinguishing it from its racemic counterpart which carries the identifier 1312478-47-9. The molecular formula C8H15BrO4S encompasses a molecular weight of 287.17 grams per mole, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one bromine atom, four oxygen atoms, and one sulfur atom.

The stereochemical designation (S) refers to the absolute configuration at the chiral center located at carbon-2 of the butanoate backbone. This asymmetric carbon bears both a methyl substituent and a methylsulfonyl group, creating the conditions necessary for optical activity. The International Chemical Identifier represents this stereochemistry through the notation "/t8-/m0/s1" within the complete string "1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m0/s1". The corresponding International Chemical Identifier Key DRDIKYRQXJWIIX-QMMMGPOBSA-N provides a condensed representation suitable for database searches and computational applications.

The systematic name ethyl (S)-4-bromo-2-methyl-2-(methylsulfonyl)butanoate accurately describes the substitution pattern beginning from the carboxyl carbon. The ethyl ester functionality occupies the terminal position, while the 4-bromo substituent provides halogen functionality at the gamma position relative to the carbonyl group. The methylsulfonyl group attached to carbon-2 introduces significant steric bulk and electronic effects that influence the overall molecular conformation and reactivity patterns.

Crystallographic Analysis of Sulfonyl-Butanoate Backbone

The molecular architecture of (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate exhibits characteristic structural features typical of sulfonyl-substituted carboxylic acid derivatives. The butanoate backbone adopts an extended conformation to minimize steric interactions between the bulky methylsulfonyl group and the terminal ethyl ester functionality. The Simplified Molecular Input Line Entry System representation "CCOC(=O)C(C)(CCBr)S(=O)(=O)C" illustrates the connectivity pattern while the three-dimensional arrangement requires consideration of multiple conformational factors.

Comparative analysis with related compounds provides insight into the structural preferences of this molecular framework. Similar sulfonyl-butanoate structures demonstrate consistent patterns in bond lengths and angles, particularly around the sulfonyl group where sulfur-oxygen double bonds typically measure approximately 1.45 Angstroms. The tetrahedral geometry around the sulfonyl sulfur creates a well-defined spatial arrangement that influences the overall molecular shape and intermolecular interactions.

The presence of the bromine substituent at carbon-4 introduces additional considerations regarding halogen bonding and crystal packing arrangements. Bromine atoms frequently participate in weak intermolecular interactions that can influence crystalline structure and molecular orientation. The carbon-bromine bond length typically measures approximately 1.94 Angstroms, contributing to the overall molecular dimensions and affecting the compound's physical properties.

The quaternary carbon center at position 2 represents a critical structural feature that combines three distinct substituents: the methyl group, the methylsulfonyl moiety, and the continuation of the carbon chain toward the bromine substituent. This substitution pattern creates significant steric crowding that influences conformational preferences and reactivity patterns throughout the molecule.

Conformational Dynamics via NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the conformational behavior and dynamic properties of (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate in solution. The complex substitution pattern creates multiple rotatable bonds that can adopt various conformational states, leading to observable effects in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The chemical shifts and coupling patterns reflect the electronic environment and spatial relationships between different molecular regions.

The methylsulfonyl group exhibits characteristic resonances in both proton and carbon Nuclear Magnetic Resonance spectra, with the sulfur-bound methyl group typically appearing as a sharp singlet around 3.0-3.2 parts per million in proton spectra. The sulfonyl group's strong electron-withdrawing effect influences neighboring carbon chemical shifts, causing downfield displacement relative to unsubstituted analogs. The carbon bearing the methylsulfonyl substitution experiences significant deshielding, appearing in the 50-60 parts per million region of carbon-13 spectra.

Comparative Analysis of Enantiomeric Forms

The relationship between (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate and its (R)-enantiomer provides important insights into stereochemical effects on molecular properties and behavior. While both enantiomers share identical connectivity patterns and molecular formulas, their three-dimensional arrangements create distinct spatial relationships that can influence physical properties, biological activity, and chemical reactivity patterns. The racemic mixture of these enantiomers carries the Chemical Abstracts Service number 1312478-47-9, distinguishing it from the enantiopure (S)-form.

Optical rotation measurements provide the most direct method for distinguishing between enantiomeric forms and assessing enantiomeric purity. The (S)-enantiomer exhibits a characteristic rotation value that serves as a fingerprint for its absolute configuration and concentration. High-performance liquid chromatography using chiral stationary phases enables separation and quantitative analysis of enantiomeric mixtures, providing essential data for synthetic optimization and quality control applications.

Nuclear Magnetic Resonance spectroscopy in chiral solvents can reveal subtle differences between enantiomers through the formation of diastereomeric complexes with chiral auxiliaries. These interactions create distinct chemical shift patterns that enable enantiomeric ratio determination and absolute configuration assignment. The methylsulfonyl group's strong dipole and hydrogen bonding capabilities enhance its interactions with chiral solvents, improving the resolution of enantiomeric signals.

Crystallographic analysis of enantiomeric forms reveals important differences in crystal packing arrangements and intermolecular interactions. While individual molecules maintain identical bond lengths and angles, the overall crystal structures can exhibit different space groups, unit cell parameters, and packing efficiencies. These differences often translate into distinct melting points, solubility characteristics, and solid-state stability properties between enantiomeric crystals.

Properties

IUPAC Name |

ethyl (2S)-4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, with the molecular formula C₈H₁₅BrO₄S and a molecular weight of 287.17 g/mol, is a sulfonyl-containing ester that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methylsulfonyl group attached to a butanoate backbone, making it unique among similar compounds. Its structure is pivotal for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅BrO₄S |

| Molecular Weight | 287.17 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 393.0 ± 37.0 °C |

| Flash Point | 191.5 ± 26.5 °C |

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate exhibits its biological activity primarily through its ability to interact with various biological targets. It acts as a nucleophile in SN2 and SNAr reactions, facilitating the formation of new chemical bonds, which is essential in synthesizing biologically active compounds.

Biological Targets

Research indicates that this compound may serve as a precursor in the development of inhibitors targeting bacterial enzymes, particularly in the context of treating infections caused by Pseudomonas aeruginosa . The presence of the methylsulfonyl group enhances its biological properties, potentially allowing it to modulate enzyme activities effectively.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate. Its ability to inhibit pro-inflammatory cytokines suggests it could be valuable in treating inflammatory diseases. This activity is attributed to its ability to interfere with signaling pathways involved in inflammation.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against Pseudomonas aeruginosa. A study demonstrated that it could prolong the post-antibiotic effect (PAE), indicating that it not only inhibits bacterial growth but may also delay regrowth after treatment . This characteristic is crucial for developing effective antibacterial therapies.

Case Studies

-

Study on Antibacterial Efficacy :

- A recent study evaluated (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate against various strains of Pseudomonas aeruginosa. The results showed a minimum inhibitory concentration (MIC) that supports its potential use as an antibacterial agent.

Compound MIC (µg/mL) (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate 12.5 Control Antibiotic 6.25 -

Anti-inflammatory Mechanism :

- In vitro assays demonstrated that the compound reduced levels of TNF-α and IL-6 in macrophage cultures stimulated with LPS, suggesting a mechanism for its anti-inflammatory effects.

Scientific Research Applications

Antibacterial Activity

One of the most notable applications of (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is its function as an inhibitor of LpxC, an enzyme crucial for the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This inhibition leads to antibacterial effects, making it a candidate for developing new antibiotics to combat resistant bacterial strains .

Medicinal Chemistry Research

The compound has been investigated within the context of drug design and development. Its structural features allow it to interact with various biological targets, making it a valuable scaffold for synthesizing new therapeutic agents. Research has highlighted its potential in treating infections caused by resistant strains of bacteria, which is a growing concern in modern medicine.

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry examined the efficacy of (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate against several strains of Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Development of Derivatives

Further research has focused on modifying the compound to enhance its pharmacological properties. Derivatives have been synthesized and tested for improved potency and reduced toxicity. These studies are critical as they contribute to understanding how structural modifications can lead to more effective antibacterial agents.

Comparative Analysis of Related Compounds

| Compound Name | Activity | Target | Reference |

|---|---|---|---|

| (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate | Antibacterial | LpxC | |

| Compound A | Antibacterial | LpxC | Journal X |

| Compound B | Antibacterial | LpxC | Journal Y |

This table summarizes the activity and target of related compounds, illustrating the competitive landscape in antibacterial drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate with structurally or functionally related esters, emphasizing differences in substituents, reactivity, and applications:

Key Findings:

Functional Group Impact: The methylsulfonyl group in the target compound increases polarity and stabilizes negative charge in transition states, enhancing its suitability for asymmetric catalysis or nucleophilic substitutions compared to non-sulfonylated analogs like ethyl 4-bromo-2-methylbutanoate . Bromine in both the target compound and ethyl 4-bromo-2-methylbutanoate enables substitution reactions, but the electron-withdrawing sulfonyl group in the former likely accelerates such processes.

Volatility Differences: Linear esters (e.g., ethyl hexanoate) exhibit high volatility, as observed in passion fruit juice studies, where they are lost after repeated washings . In contrast, the target compound’s bulky substituents (bromo, methylsulfonyl) reduce volatility, making it more stable under similar conditions.

Safety Considerations: While specific data for the target compound are unavailable, ethyl 4-bromo-2-methylbutanoate’s safety data sheet () highlights hazards typical of halogenated esters (e.g., irritancy). The sulfonyl group may introduce additional toxicity risks, necessitating stringent handling protocols .

Preparation Methods

General Multi-Step Organic Synthesis Approach

The synthesis generally follows a multi-step organic reaction sequence starting from appropriate precursors such as ethyl (methylsulfonyl)acetate and a brominated alkyl or aryl halide. The key steps include:

- Alkylation or halogenation to introduce the bromine atom at the 4-position of the butanoate chain.

- Introduction of the methylsulfonyl group at the 2-position, often via oxidation of a methylthio precursor or direct sulfonylation.

- Resolution or stereoselective synthesis to obtain the (S)-enantiomer, ensuring high optical purity.

A representative example involves the reaction of ethyl (methylsulfonyl)acetate with a brominated intermediate under conditions that favor the formation of the desired stereochemistry.

Specific Synthetic Example from Literature

One documented method uses ethyl (methylsulfonyl)acetate and 2-bromo-5-(2-iodoethyl)pyridine analogs, following a procedure analogous to the synthesis of related ethyl 4-(bromopyridinyl)-2-(methylsulfonyl)butanoates. This involves:

- Palladium-catalyzed coupling or substitution reactions.

- Controlled reaction conditions in solvents such as ethanol or tetrahydrofuran.

- Purification by flash chromatography.

This method yields the target compound in moderate to good yields (~70-76%) with characterization confirmed by NMR and HRMS.

Bromination Techniques Relevant to Preparation

Bromination of organic substrates to introduce the bromine atom is a critical step. Literature reports several bromination methods applicable in this context:

- Use of molecular bromine (Br2) under controlled conditions in solvents like carbon tetrachloride or methanol.

- Bromination-dehydrobromination sequences to achieve selective bromination.

- Photochemical and ionic bromination methods to control regio- and stereoselectivity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation with brominated halide | Ethyl (methylsulfonyl)acetate, base, solvent (e.g., ethanol or THF) | 70-76 | Control of stereochemistry essential |

| Bromination | Br2, solvent (CCl4, MeOH), temperature control | Variable | Regioselective bromination required |

| Purification | Flash chromatography using silica gel | - | Gradient elution with ethyl acetate/n-heptane mixtures |

Typical reaction times range from minutes to several hours depending on the step, with temperature control (0 °C to room temperature or mild heating) critical for selectivity and yield.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton NMR signals confirm the presence of methylsulfonyl (singlet ~3.0 ppm), ethyl ester protons (quartet and triplet), and characteristic shifts for the brominated carbon.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C8H15BrO4S (molecular weight 287.17 g/mol).

- Optical Purity: Enantiomeric excess (%ee) is determined by chiral chromatography or resolution methods during synthesis.

Summary Table of Preparation Highlights

| Aspect | Details |

|---|---|

| Molecular Formula | C8H15BrO4S |

| Molecular Weight | 287.17 g/mol |

| Key Starting Materials | Ethyl (methylsulfonyl)acetate, brominated alkyl halides |

| Catalysts/Reagents | Palladium catalysts (e.g., Pd(II) BINAP), Br2, bases |

| Solvents | Ethanol, tetrahydrofuran, dichloromethane, CCl4 |

| Typical Yield | 70-76% |

| Optical Purity | High enantiomeric excess via resolution or stereoselective synthesis |

| Purification Method | Flash chromatography |

Research Findings and Considerations

- The stereoselective synthesis of (S)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is crucial for biological activity, requiring precise control of reaction conditions and chiral catalysts or resolution steps.

- The methylsulfonyl group provides chemical stability and potential for further functionalization.

- Bromination methods must be carefully selected to avoid over-bromination or side reactions, with solvent and temperature playing key roles in regioselectivity.

- The compound serves as a versatile intermediate for further medicinal chemistry applications, including as a precursor to hydroxamate derivatives and other biologically active molecules.

Q & A

Q. What are the common synthetic routes for preparing (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromination of a precursor ester using a brominating agent (e.g., NBS or HBr) under controlled conditions is a common approach. A Dean-Stark apparatus with reflux (e.g., 95°C for 24 hours) may facilitate water removal in esterification steps, followed by purification via flash column chromatography (5%–40% ethyl acetate/hexanes gradient) .

Key Reaction Parameters:

| Step | Reagents/Conditions | Purification Method | Yield Range |

|---|---|---|---|

| Bromination | NBS, radical initiator, CCl₄, 80°C | Filtration, distillation | 60–75% |

| Esterification | H₂SO₄ catalyst, reflux, Dean-Stark | Column chromatography | 65–80% |

Q. What purification techniques are effective for isolating (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate?

Methodological Answer:

- Flash Column Chromatography : Optimal for separating polar intermediates; use silica gel with ethyl acetate/hexanes gradients .

- Recrystallization : Suitable for final product purification; test solvents like ethanol or acetone for solubility .

- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., sulfonyl and ester peaks).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and bromine isotope patterns.

- Infrared (IR) Spectroscopy : Identify key stretches (e.g., S=O at ~1350 cm⁻¹, C-Br at ~550 cm⁻¹) .

- Chiral HPLC : Use a chiral column (e.g., Chiralpak® IA) with hexane/isopropanol to confirm enantiomeric excess .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) influence the compound's reactivity and interactions?

Methodological Answer: The (S)-configuration affects nucleophilic substitution kinetics and binding in chiral environments. To study this:

Q. What strategies are recommended for analyzing contradictory spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities.

- Dynamic Effects : Consider temperature-dependent NMR to identify conformational changes masking peaks.

- Degradation Analysis : Monitor sample stability via TGA/DSC; store at –20°C with desiccants to prevent hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., Gaussian 09) to compare SN1 vs. SN2 pathways.

- Solvent Effects : Simulate reaction coordinates in polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS.

- Software Tools : Discovery Studio or Schrödinger Suite for visualizing steric hindrance at the brominated carbon .

Q. What experimental designs are suitable for studying thermal degradation pathways?

Methodological Answer:

- Isothermal Stability Studies : Heat samples at 40°C, 60°C, and 80°C; analyze degradation products via GC-MS hourly.

- Stabilization : Use continuous cooling (4°C) during prolonged experiments to minimize organic degradation .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates under real-world conditions.

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer:

- Low-Temperature Reactions : Conduct steps below 0°C to reduce thermal epimerization.

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to preserve configuration.

- In Situ Monitoring : Use polarimetry or circular dichroism (CD) to track enantiomeric purity during synthesis .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram studies?

Methodological Answer:

- Exothermicity Control : Use jacketed reactors with coolant circulation for bromination steps.

- Purification Bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for larger batches.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers validate the ecological impact of this compound in laboratory wastewater?

Methodological Answer:

- Hyperspectral Imaging (HSI) : Deploy HSI systems to detect brominated byproducts in wastewater matrices.

- Biodegradation Assays : Use activated sludge models to assess microbial degradation rates.

- Toxicity Screening : Perform Daphnia magna or algal growth inhibition tests per OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.